molecular formula C21H25N7O2 B10836476 5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine

5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine

Cat. No.: B10836476
M. Wt: 407.5 g/mol
InChI Key: XEBJMVLHZBRKST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of “US10034861, Example 1” involves several key steps:

Chemical Reactions Analysis

“US10034861, Example 1” undergoes various chemical reactions:

Scientific Research Applications

“US10034861, Example 1” has several scientific research applications:

    Chemistry: It is used as a model compound in the study of pyrazolo[4,3-b]pyridine derivatives and their chemical properties.

    Biology: The compound is investigated for its potential as an inhibitor of phosphodiesterase enzymes, which play a role in various biological processes.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases related to phosphodiesterase enzyme activity, such as cardiovascular diseases and certain types of cancer.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of “US10034861, Example 1” involves the inhibition of phosphodiesterase enzymes. These enzymes are responsible for the breakdown of cyclic nucleotides, which are important signaling molecules in cells. By inhibiting these enzymes, the compound increases the levels of cyclic nucleotides, leading to various physiological effects. The molecular targets include specific phosphodiesterase isoforms, and the pathways involved are related to cyclic nucleotide signaling .

Comparison with Similar Compounds

“US10034861, Example 1” can be compared with other similar compounds:

Properties

Molecular Formula

C21H25N7O2

Molecular Weight

407.5 g/mol

IUPAC Name

5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine

InChI

InChI=1S/C21H25N7O2/c1-6-29-21-15(8-7-9-22-21)16-10-17(23-11-18-26-25-14(5)30-18)20-19(24-16)13(4)27-28(20)12(2)3/h7-10,12H,6,11H2,1-5H3,(H,23,24)

InChI Key

XEBJMVLHZBRKST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C2=NC3=C(C(=C2)NCC4=NN=C(O4)C)N(N=C3C)C(C)C

Origin of Product

United States

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